molecular formula C15H17N3OS B2425442 2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-26-1

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2425442
CAS RN: 537668-26-1
M. Wt: 287.38
InChI Key: HYLYIDUNLDYLDN-UHFFFAOYSA-N
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Description

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one, commonly known as BMPI, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMPI is a member of the pyrimidoindole family of compounds and is known for its unique structure and properties.

Scientific Research Applications

Anti-Cancer Activity

The compound has shown promising anti-cancer potential. In a study by Feng et al., a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized. These compounds demonstrated moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, intermediate 3 exhibited inhibitory effects with IC50 values ranging from 50.30 μM to 60.31 μM. Additionally, compounds 4a–4d, bearing sulfonyl groups, showed significant antiproliferative activity, with compound 4c being the most potent (IC50 values of 13.71 μM, 9.42 μM, 15.06 μM, and 14.77 μM). The introduction of sulfonyl groups enhanced the compound’s anti-tumor properties. Alkyl-substituted compounds (4e–4g) also displayed good antiproliferative activity, with compound 4g having an IC50 value below 30 μM. These findings suggest that 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives hold promise as anti-cancer agents .

Cytotoxic Activity

Hydrazide-based derivatives of this compound have shown potent cytotoxic activity. Hydrazides 12 and 13, obtained through hydrazinolysis of esters, exhibited significant cytotoxic effects against the MCF-7 cell line. Their IC50 values (4.25 μM and 5.35 μM, respectively) were comparable to that of the standard drug 5-fluorouracil (IC50 6.98 μM) .

Allene Group Bearing Compound

Compound 88, derived from reductive amination and intramolecular alkyne radical cyclization, bears an allene group. Further investigation into its properties and potential applications is warranted .

properties

IUPAC Name

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-3-4-9-20-15-17-12-10-7-5-6-8-11(10)16-13(12)14(19)18(15)2/h5-8,16H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLYIDUNLDYLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

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